

Introduction: The Strategic Value of Fluorinated Acetophenones in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(2,2-Difluoroethoxy)acetophenone

Cat. No.: B12855721

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The acetophenone scaffold is a well-established and versatile building block in the synthesis of pharmaceuticals and biologically active compounds. Its simple, robust structure allows for a wide range of chemical modifications, making it a privileged starting point for constructing complex molecular architectures. In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.

This guide focuses on a specific, strategically designed derivative: **2-(2,2-Difluoroethoxy)acetophenone**. The introduction of the 2,2-difluoroethoxy moiety at the alpha position of the acetophenone core creates a unique chemical entity. This group serves as a bioisostere for other functionalities and can impart favorable pharmacokinetic properties due to the high electronegativity and metabolic resistance of the C-F bond. While this compound is not extensively documented in readily available literature, this guide provides a comprehensive technical overview based on established chemical principles, outlining a robust synthetic pathway, methods for characterization, and its potential applications as a high-value intermediate in drug development programs.

Chemical Identity and Physicochemical Properties

While experimental data for **2-(2,2-Difluoroethoxy)acetophenone** is not publicly available, we can define its core chemical identity and predict its properties based on its structure and by comparison with a related, well-characterized compound, 2,2-Difluoroacetophenone.

- IUPAC Name: 2-(2,2-Difluoroethoxy)-1-phenylethan-1-one
- Molecular Formula: C₁₀H₁₀F₂O₂
- Calculated Molecular Weight: 200.18 g/mol

The following table summarizes key physicochemical data, contrasting the known values for a related compound with the predicted values for our target molecule.

Property	2,2-Difluoroacetophenone	2-(2,2-Difluoroethoxy)acetophenone
CAS Number	395-01-7[1][2][3][4][5]	Not Assigned
Molecular Weight	156.13 g/mol [1][2]	200.18 g/mol (Calculated)
Appearance	Colorless to pale yellow liquid	Pale yellow liquid (Predicted)
Boiling Point	53-54 °C / 12 mmHg	> 200 °C at 760 mmHg (Predicted)
Density	~1.180 g/mL	~1.25 g/mL (Predicted)

Proposed Synthesis: A Mechanistic Approach via Williamson Ether Synthesis

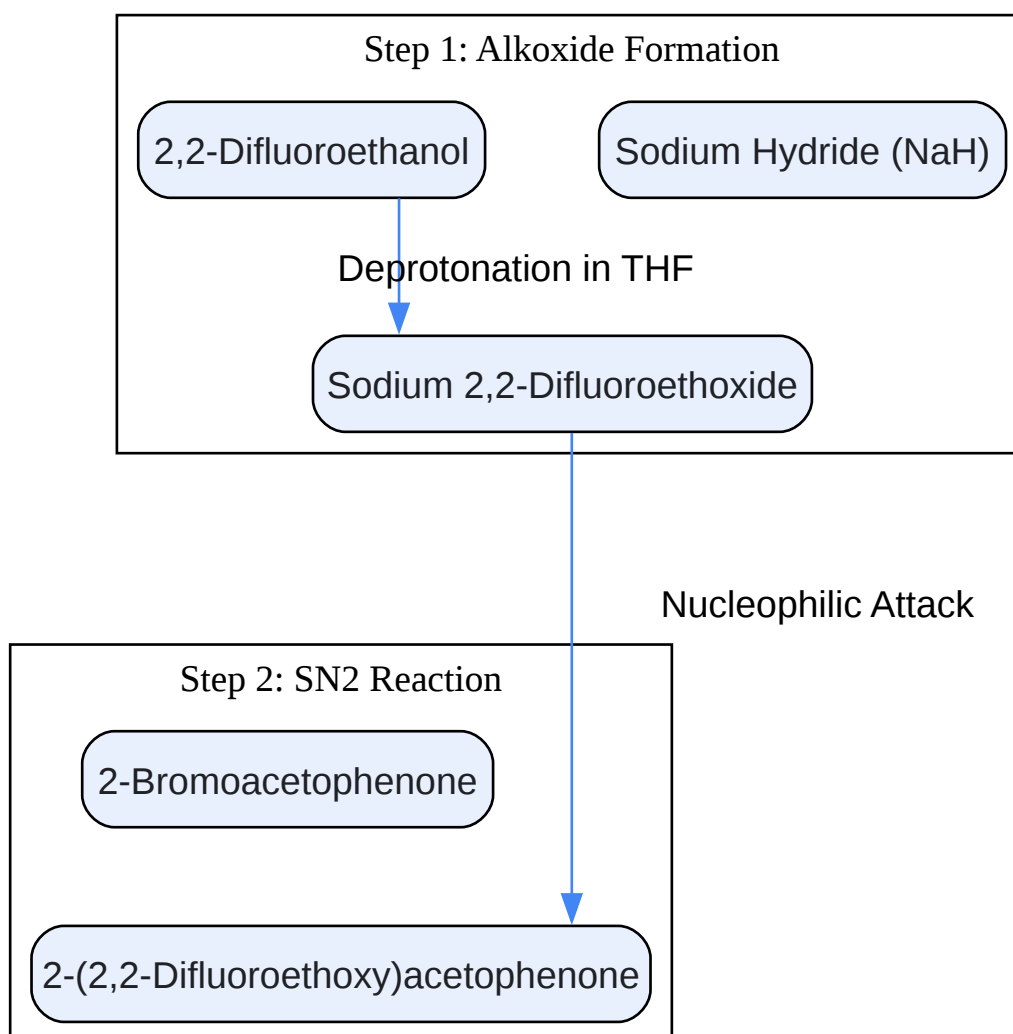
The most logical and efficient route to construct the C-O-C ether linkage in **2-(2,2-Difluoroethoxy)acetophenone** is the Williamson ether synthesis. This classic S_N2 reaction provides a reliable method for coupling an alkoxide with an alkyl halide.[6][7][8][9]

Mechanistic Rationale

The synthesis proceeds in two key steps:

- Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the relatively acidic hydroxyl group of 2,2-difluoroethanol. This generates a potent nucleophile, the sodium 2,2-difluoroethoxide.
- Nucleophilic Substitution (S_N2): The generated alkoxide attacks the electrophilic carbon of an α -haloacetophenone, such as 2-bromoacetophenone. The bromine atom, being a good leaving group, is displaced, forming the desired ether bond in a single, concerted step.[9]

The choice of a primary halide (or in this case, a benzylic-like halide) is crucial for maximizing the yield of the S_N2 product and minimizing the competing E2 elimination pathway, which can be favored with more sterically hindered halides.[7][8][10]



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Caption: Proposed two-step synthesis of **2-(2,2-Difluoroethoxy)acetophenone**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Williamson ether synthesis. It should be performed by qualified personnel in a controlled laboratory setting.

Materials:

- 2,2-Difluoroethanol (1.0 eq)
- Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
- 2-Bromoacetophenone (1.05 eq)[11][12]
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil and decant the hexane carefully under a stream of nitrogen.
- **Alkoxide Formation:** Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Slowly add a solution of 2,2-difluoroethanol (1.0 eq) in anhydrous THF dropwise to the NaH slurry.

- Causality: This slow addition at low temperature safely controls the exothermic reaction and the evolution of hydrogen gas. Anhydrous conditions are critical as NaH reacts violently with water.
- Reaction: After the addition is complete and hydrogen evolution has ceased (typically 30-60 minutes), add a solution of 2-bromoacetophenone (1.05 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 2-bromoacetophenone is consumed.
- Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
- Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
 - Self-Validation: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **2-(2,2-Difluoroethoxy)acetophenone**.

Characterization and Quality Control

To validate the successful synthesis and purity of the target compound, a suite of standard analytical techniques would be employed:

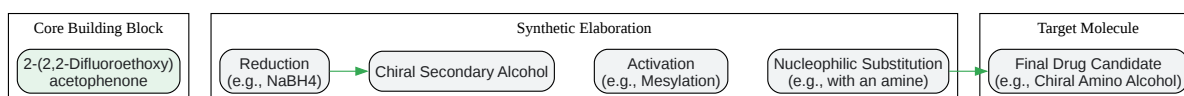
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would confirm the presence of the aromatic protons of the phenyl ring, the methylene protons of the ethoxy group (appearing as a triplet of triplets due to coupling with both the adjacent methylene protons and the geminal fluorine atoms), and the methylene protons adjacent to the fluorine atoms.

- ^{19}F NMR: Would show a characteristic signal for the $-\text{CF}_2\text{H}$ group, likely a doublet due to coupling with the adjacent proton.
- ^{13}C NMR: Would confirm the number of unique carbon environments.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, matching the calculated value for $\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_2$.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Would identify key functional groups, including a strong carbonyl ($\text{C}=\text{O}$) stretch (approx. 1690 cm^{-1}) and the C-O-C ether linkage stretch (approx. $1100\text{-}1200\text{ cm}^{-1}$).

Applications in Drug Discovery and Development

2-(2,2-Difluoroethoxy)acetophenone is not an end-product but a strategic building block for creating more complex and novel drug candidates. Its value lies in its ability to introduce the difluoroethoxy motif into larger molecules.

- Metabolic Blocker: The difluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can block a potential site of metabolic degradation, thereby increasing the half-life and oral bioavailability of a drug candidate.
- Modulation of Physicochemical Properties: The fluorine atoms can alter the pKa of nearby functional groups and influence the molecule's conformation and lipophilicity, which are critical for cell permeability and target binding.
- Synthetic Handle: The ketone functionality is a versatile synthetic handle that can be readily transformed into a variety of other functional groups (e.g., alcohols, amines, heterocycles) to build out the final drug molecule.



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Caption: Logical workflow from building block to a final drug candidate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(2,2-Difluoroethoxy)acetophenone** does not exist, its handling precautions can be inferred from its precursors and structural analogs like 2-bromoacetophenone and other α -substituted acetophenones.

- Anticipated Hazards:
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.
- Recommended Precautions:
 - Handle only in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid breathing vapors or dust.
 - Wash hands thoroughly after handling.

Conclusion

2-(2,2-Difluoroethoxy)acetophenone represents a valuable and strategically designed building block for modern medicinal chemistry. Although not a commonplace reagent, its synthesis is readily achievable through established and reliable methods like the Williamson ether synthesis. Its true potential is realized when it is used as an intermediate to introduce the metabolically robust and electronically influential 2,2-difluoroethoxy group into novel drug candidates. This guide provides the foundational knowledge for researchers and drug

development professionals to synthesize, characterize, and strategically deploy this compound in the pursuit of safer and more effective therapeutics.

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